molecular formula C13H20N2O5S B1214799 N1'-Methoxycarbonylbiotin methyl ester CAS No. 4795-59-9

N1'-Methoxycarbonylbiotin methyl ester

Cat. No.: B1214799
CAS No.: 4795-59-9
M. Wt: 316.38 g/mol
InChI Key: BNKOHWLXGAGMAQ-QXEWZRGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1’-Methoxycarbonylbiotin methyl ester is a derivative of biotin, a water-soluble B-vitamin (vitamin B7) that is essential for various metabolic processes. This compound is particularly interesting due to its structural modifications, which make it a valuable model for studying carboxybiotin and its interactions in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1’-Methoxycarbonylbiotin methyl ester can be synthesized through a series of chemical reactions starting from biotinThe reaction conditions typically include controlled temperatures and the use of specific reagents to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of N1’-Methoxycarbonylbiotin methyl ester on a larger scale would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of industrial-scale reactors, continuous flow processes, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N1’-Methoxycarbonylbiotin methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse biotin derivatives .

Scientific Research Applications

N1’-Methoxycarbonylbiotin methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N1’-Methoxycarbonylbiotin methyl ester involves its interaction with enzymes that utilize biotin as a cofactor. The compound mimics the structure of carboxybiotin, allowing researchers to study the carboxylation and decarboxylation processes. The ureido carbonyl bond in the compound plays a crucial role in these reactions, modulating the nucleophilicity of the ureido moiety and facilitating the transfer of carboxyl groups .

Comparison with Similar Compounds

Similar Compounds

    Biotin: The parent compound, essential for various metabolic processes.

    Carboxybiotin: The carboxylated form of biotin, involved in carboxylation reactions.

    Biotin methyl ester: A simpler ester derivative of biotin.

Uniqueness

N1’-Methoxycarbonylbiotin methyl ester is unique due to its methoxycarbonyl group, which provides distinct electronic and steric properties. This makes it a valuable tool for studying the mechanistic aspects of biotin-dependent enzymes and their interactions with substrates .

Properties

CAS No.

4795-59-9

Molecular Formula

C13H20N2O5S

Molecular Weight

316.38 g/mol

IUPAC Name

methyl (3aR,6S,6aS)-6-(5-methoxy-5-oxopentyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-3-carboxylate

InChI

InChI=1S/C13H20N2O5S/c1-19-10(16)6-4-3-5-9-11-8(7-21-9)15(12(17)14-11)13(18)20-2/h8-9,11H,3-7H2,1-2H3,(H,14,17)/t8-,9-,11-/m0/s1

InChI Key

BNKOHWLXGAGMAQ-QXEWZRGKSA-N

Isomeric SMILES

COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(=O)OC

SMILES

COC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(=O)OC

Canonical SMILES

COC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(=O)OC

4795-59-9

Synonyms

N1'-methoxycarbonylbiotin methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.